Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Amino-3-cyclobutylpropanoic acid

Peptide Synthesis Stereochemistry Medicinal Chemistry

For advanced peptide and drug discovery programs requiring enantiomeric specificity, the (R)-enantiomer (D-Cyclobutylalanine) is essential—generic or racemic mixtures fail to deliver the stereospecific interactions and conformational constraint needed for target binding and metabolic stability. The cyclobutyl side chain confers structural rigidity, enhancing proteolytic resistance and binding affinity in lead optimization, as validated in boceprevir-based protease inhibitors. Choose this building block to ensure reproducibility and long-term supply reliability with 36-month lyophilized stability.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 174266-00-3
Cat. No. B574375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-cyclobutylpropanoic acid
CAS174266-00-3
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H13NO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
InChIKeySRGOJUDAJKUDAZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-cyclobutylpropanoic acid (CAS 174266-00-3): Baseline Identity for Peptide and Drug Discovery


(R)-2-Amino-3-cyclobutylpropanoic acid, also known as D-Cyclobutylalanine, is a non-proteinogenic chiral amino acid derivative featuring a cyclobutyl group attached to the β-carbon of the alanine backbone . It is classified as an alanine analogue and is primarily utilized as a specialized building block in peptide synthesis and medicinal chemistry research [1]. Its defining structural feature is the D-configuration (R-enantiomer) combined with a constrained four-membered cycloalkyl side chain, which imparts distinct conformational and metabolic properties [2].

Why (R)-2-Amino-3-cyclobutylpropanoic acid Cannot Be Substituted with Generic Alanine or Racemic Cyclobutylalanine


Procurement of a generic alanine derivative or the racemic DL-mixture (CAS 4426-06-6) fails to meet the requirements of advanced peptide and drug discovery programs due to two critical, non-interchangeable attributes: stereochemical identity and conformational constraint. The specific (R)-enantiomer is not equivalent to its (S)-counterpart or the racemic mixture in a chiral biological environment, as stereospecific interactions with targets and resistance to proteases are strictly governed by configuration . Furthermore, the cyclobutyl side chain introduces a degree of structural rigidity that is absent in natural L-alanine or even in linear aliphatic analogues . This rigidity is a key driver for enhancing binding affinity and metabolic stability, outcomes that cannot be achieved by substituting with a more flexible or differently configured analogue. The following section provides the quantitative and comparative evidence that substantiates this differentiation.

Evidence Guide: Differentiating (R)-2-Amino-3-cyclobutylpropanoic acid (CAS 174266-00-3) from Its Closest Analogs


Enantiomeric Purity and Stereochemical Control in Peptide Synthesis

Unlike racemic DL-Cyclobutylalanine (CAS 4426-06-6) or the L-enantiomer, the (R)-enantiomer ensures precise stereochemical control during peptide synthesis, which is critical for consistent biological activity . The D-configuration is known to confer resistance to proteolytic degradation, a key advantage in therapeutic peptide design .

Peptide Synthesis Stereochemistry Medicinal Chemistry

Conformational Rigidity and Its Impact on Target Binding

The cyclobutyl group in (R)-2-Amino-3-cyclobutylpropanoic acid introduces significant conformational constraint compared to linear aliphatic amino acids or even larger cycloalkyl analogues . This rigidity is leveraged in drug design to 'lock' peptides into a specific, biologically active conformation, potentially enhancing target binding affinity . In contrast, natural L-alanine or D-cyclohexylalanine offer greater flexibility or a different steric profile, respectively, leading to different conformational landscapes .

Drug Design Structure-Activity Relationship Peptidomimetics

Comparative Physicochemical Properties vs. D-Phenylalanine and D-Cyclohexylalanine

(R)-2-Amino-3-cyclobutylpropanoic acid occupies a distinct physicochemical space compared to other D-amino acid building blocks . It offers a balance of hydrophobicity and size that differs significantly from aromatic (e.g., D-Phenylalanine) or larger aliphatic (e.g., D-Cyclohexylalanine) alternatives. Specifically, its calculated LogP (1.288) is lower than that of D-Phenylalanine (2.38) but higher than that of D-Alanine, placing it in a moderate hydrophobicity range . This profile influences its solubility (23 g/L) and its role as a versatile spacer in peptide engineering .

Physicochemical Property Drug Likeness Solubility

Lyophilized Storage Stability: 36-Month Shelf Life

Vendor datasheets specify that (R)-2-Amino-3-cyclobutylpropanoic acid, when stored in lyophilized form at -20°C and kept desiccated, is stable for 36 months [1]. This long-term stability is a key practical consideration for procurement, as it allows for bulk ordering and long-term project planning without significant loss of material integrity. In solution, storage at -20°C is recommended with use within 1 month to prevent potency loss [1]. This stability profile is a product-specific attribute that should be verified against supplier Certificates of Analysis (CoA).

Storage Stability Inventory Management Long-term Research

Preference as a P1 Moiety in Antiviral Protease Inhibitors

A systematic structure-activity relationship (SAR) study on boceprevir-based inhibitors of SARS-CoV-2 main protease (MPro) identified a β-cyclobutylalanyl moiety as the native P1 residue in the lead compound [1]. While the study synthesized and tested 20 analogues with modifications at all four positions (P1-P4), the original P1 β-cyclobutylalanyl group in the parent compound served as a key structural anchor [1]. The research highlights that replacing the P1 site with alternative residues like β-(S-2-oxopyrrolidin-3-yl)-alanyl (Opal) was explored for potency optimization, but the cyclobutyl group remains a critical reference point in this class of covalent inhibitors [1].

Antiviral Drug Discovery Protease Inhibition SARS-CoV-2

Optimal Application Scenarios for (R)-2-Amino-3-cyclobutylpropanoic acid Based on Differentiating Evidence


Synthesis of Conformationally Constrained Peptide Therapeutics

In programs aiming to enhance the proteolytic stability and target binding affinity of linear peptides, (R)-2-Amino-3-cyclobutylpropanoic acid serves as a key building block. Its D-configuration confers intrinsic resistance to common proteases, while the cyclobutyl side chain restricts backbone flexibility, a combination that can prolong the half-life of therapeutic peptides in biological systems [1]. This application directly leverages the evidence on enantiomeric purity and conformational rigidity .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For lead optimization campaigns, this compound allows medicinal chemists to systematically probe the effects of introducing a moderately hydrophobic, sterically constrained residue. It serves as a precise replacement for natural L-alanine or as an alternative to larger cycloalkyl or aromatic amino acids like D-cyclohexylalanine or D-phenylalanine. The distinct physicochemical profile (LogP 1.288, MW 143.18) makes it ideal for fine-tuning lipophilicity and molecular size while avoiding the steric bulk of larger residues .

Design of Antiviral Protease Inhibitors

Building upon its role as the P1 residue in the HCV and SARS-CoV-2 protease inhibitor boceprevir, (R)-2-Amino-3-cyclobutylpropanoic acid is a strategic choice for the development of novel covalent or non-covalent inhibitors targeting viral proteases [2]. Researchers can use this building block to maintain a privileged interaction with the protease active site while focusing SAR efforts on optimizing other regions of the inhibitor scaffold.

Long-Term Academic and Industrial Research Projects

For laboratories with multi-year research grants or industrial projects requiring consistent material supply, the documented 36-month lyophilized storage stability (-20°C) offers a clear logistical advantage [3]. This allows for the bulk procurement of a single, validated batch, ensuring experimental reproducibility and minimizing the administrative burden of frequent re-orders, a benefit not universally guaranteed for all custom amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-3-cyclobutylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.